6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Description
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a specialized acid halide characterized by a quinoline backbone substituted with an ethyl group at the 6-position and a 4-isopropoxyphenyl group at the 2-position. The carbonyl chloride functional group at the 4-position renders it highly reactive, enabling its use in nucleophilic acyl substitution reactions for synthesizing amides, esters, and other derivatives .
Key structural features include:
- Ethyl group (C6): Enhances lipophilicity and modulates electronic effects.
- 4-Isopropoxyphenyl group (C2): The bulky isopropoxy moiety introduces steric hindrance, reducing the rate of nucleophilic attack at the carbonyl center compared to less hindered analogs .
- Carbonyl chloride (C4): A reactive site for derivatization, critical in pharmaceutical and materials science applications.
The compound is commercially available with a purity of >95% (CAS 1160261-06-2, MFCD12198051) and is typically synthesized via thionyl chloride-mediated conversion of the corresponding carboxylic acid precursor, a method common to quinoline carbonyl chlorides .
Properties
IUPAC Name |
6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-14-5-10-19-17(11-14)18(21(22)24)12-20(23-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGCJNEYKYCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethylquinoline with 4-isopropoxyphenyl magnesium bromide, followed by chlorination of the resulting product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Proteomics Research
The compound is primarily utilized in proteomics as a reagent for modifying proteins and peptides. Its reactive carbonyl chloride group allows it to participate in acylation reactions, facilitating the study of protein structure and interactions. This application is crucial for understanding biological processes at the molecular level.
Organic Synthesis
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters.
- Electrophilic Substitution : The quinoline moiety allows for electrophilic substitution at the 2 or 4 positions of the quinoline ring, expanding its utility in synthetic chemistry.
Medicinal Chemistry
Research indicates that derivatives of quinoline, including this compound, exhibit significant biological activities. Notably:
- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer treatment.
- Antimicrobial Properties : Studies have indicated that quinoline derivatives possess antimicrobial activities, making them candidates for further investigation in drug development.
Case Studies
- Anticancer Studies : Recent research has highlighted the potential of quinoline derivatives in enhancing the efficacy of existing anticancer drugs. For example, compounds structurally related to this compound have been shown to improve the cytotoxicity against specific cancer cell lines by modifying their structure to enhance activity .
- Proteomic Applications : In proteomics, this compound has been employed to modify proteins for mass spectrometry analysis, helping researchers understand protein dynamics and interactions within cellular environments .
- Synthetic Pathways : Various synthetic routes have been developed for creating derivatives of this compound, showcasing its versatility as a precursor for more complex molecules used in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The reactivity and applications of quinoline-4-carbonyl chlorides are heavily influenced by substituents on the phenyl ring and quinoline backbone. Below is a comparative analysis:
Key Observations :
- Steric Effects : The 4-isopropoxy group in the target compound significantly slows reaction kinetics compared to methyl or methoxy substituents, making it advantageous for controlled acylation reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in D8) increase the electrophilicity of the carbonyl chloride, while electron-donating groups (e.g., methoxy in D6) stabilize intermediates through resonance .
Biological Activity
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the molecular formula C21H20ClNO2 and a molecular weight of 353.85 g/mol. It features a carbonyl chloride functional group, which enhances its reactivity towards nucleophiles, allowing it to participate in acylation reactions with amines and alcohols to form amides or esters. The quinoline moiety also facilitates electrophilic substitution reactions, broadening its reactivity profile .
Anticancer Potential
Recent studies indicate that derivatives of quinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds related to this structure have shown promising results in inhibiting the growth of cancer cells through various mechanisms:
- Cytotoxicity : The compound has demonstrated significant antiproliferative activity with IC50 values indicating potent effects against specific cancer cell lines. For instance, similar compounds have displayed IC50 values ranging from 2.71 μM to 6.18 μM when compared to standard chemotherapeutic agents like Doxorubicin .
-
Mechanisms of Action :
- Cell Cycle Arrest : Research shows that certain derivatives induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates .
- Apoptosis Induction : The compound triggers apoptosis by upregulating p53 and caspase-9 levels significantly compared to control groups, suggesting a pathway for therapeutic intervention in cancer treatment .
- Targeting Kinases : Some studies have focused on the inhibitory potential of these compounds against specific kinases such as EGFR (Epidermal Growth Factor Receptor), with IC50 values indicating comparable efficacy to established inhibitors .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this quinoline compound have been studied for their antimicrobial activities:
- Antibacterial Effects : The compound has shown activity against various Gram-positive and Gram-negative bacteria. For example, structural analogs have exhibited minimum inhibitory concentrations (MIC) ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus species .
- Antifungal Properties : Similar derivatives have also demonstrated antifungal activity against strains such as C. albicans, with MIC values indicating effective inhibition .
Case Studies and Research Findings
Several studies highlight the biological efficacy of quinoline derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
